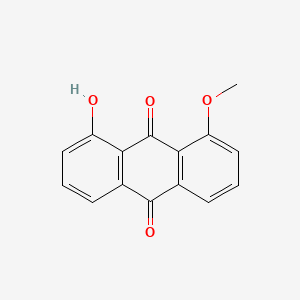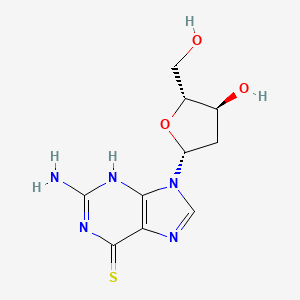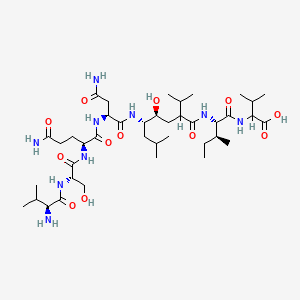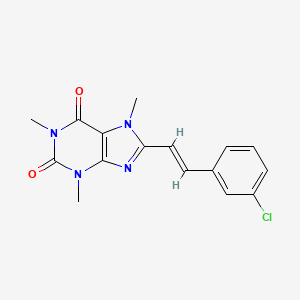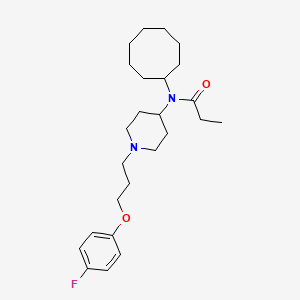
Propanamide, N-cyclooctyl-N-(1-(3-(4-fluorophenoxy)propyl)-4-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-165024 is a biochemical.
Scientific Research Applications
Pharmacokinetics and Metabolism in Therapeutic Development
Propanamide derivatives, such as the selective androgen receptor modulator S-1 (3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide), have been extensively studied for their pharmacokinetic properties. These compounds are explored for their therapeutic potential in treating androgen-dependent diseases. For instance, S-1 has demonstrated promising results as a novel therapeutic agent for benign hyperplasia. In-depth studies on rats revealed that S-1 has a low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. It's rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized in rats, making it a candidate for preclinical development in human medicine (Wu et al., 2006).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of various propanamide derivatives, highlighting the diverse potential applications of these compounds in scientific research. For example, compounds like 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide have been synthesized and characterized through a variety of techniques including 1H, 13C, UV, IR, HPLC, and mass spectral data, emphasizing the chemical versatility and applicability of propanamide derivatives in developing new molecular entities (Manolov et al., 2022).
Anticancer and Enzyme Inhibition Properties
Propanamide derivatives have been investigated for their potential anticancer properties and enzyme inhibition activities. Certain derivatives have been synthesized and evaluated as promising drug candidates for diseases like Alzheimer’s. The compounds exhibited enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment, along with favorable pharmacokinetic properties (Rehman et al., 2018). Additionally, some propanamide derivatives have been synthesized and evaluated as anticancer agents, with certain compounds showing strong anticancer activity relative to reference drugs (Rehman et al., 2018).
properties
CAS RN |
319428-14-3 |
|---|---|
Product Name |
Propanamide, N-cyclooctyl-N-(1-(3-(4-fluorophenoxy)propyl)-4-piperidinyl)- |
Molecular Formula |
C25H39FN2O2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-cyclooctyl-N-[1-[3-(4-fluorophenoxy)propyl]piperidin-4-yl]propanamide |
InChI |
InChI=1S/C25H39FN2O2/c1-2-25(29)28(22-9-6-4-3-5-7-10-22)23-15-18-27(19-16-23)17-8-20-30-24-13-11-21(26)12-14-24/h11-14,22-23H,2-10,15-20H2,1H3 |
InChI Key |
LQAZWKSHGLDNPG-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CCCCCCC1)C2CCN(CC2)CCCOC3=CC=C(C=C3)F |
Canonical SMILES |
CCC(=O)N(C1CCCCCCC1)C2CCN(CC2)CCCOC3=CC=C(C=C3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AC-165024; AC165024; AC 165024 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



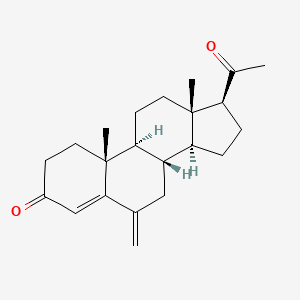


![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)

